(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
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Overview
Description
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a chiral organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a naphthalene ring system with an amino group and an acetic acid moiety, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amination: Introduction of the amino group at the desired position on the naphthalene ring.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Acetic Acid Introduction: Functionalization of the molecule with an acetic acid group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Further reduction of the tetrahydronaphthalene ring to a fully saturated ring.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Scientific Research Applications
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the construction of more complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid: The enantiomer of the compound with potentially different biological activity.
2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)propionic acid: A structurally similar compound with a propionic acid group instead of acetic acid.
8-Amino-5,6,7,8-tetrahydronaphthalene: A simpler compound lacking the acetic acid moiety.
Uniqueness
(S)-2-(8-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-[(8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C12H15NO2/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h4-6,11H,1-3,7,13H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
FKMRFJKKCCBAQT-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)CC(=O)O)N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)CC(=O)O)N |
Origin of Product |
United States |
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